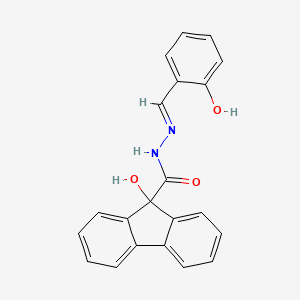![molecular formula C21H18N4O5S B2507624 3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034427-01-3](/img/structure/B2507624.png)
3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a chromene, a piperidine ring, and a triazine ring. Chromenes are a class of compounds that are widely present in natural products and have diverse biological activities . Piperidine is a common motif in many pharmaceuticals and its presence could suggest potential biological activity. Triazines are another class of compounds known for their wide range of applications in medicine and agriculture.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene and piperidine moieties, followed by their functionalization and coupling. The triazine ring could be introduced via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene and triazine rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The chromene moiety could undergo electrophilic aromatic substitution or other reactions typical of aromatic systems. The piperidine ring could be involved in reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of a piperidine ring could make the compound basic, while the chromene and triazine rings could contribute to its aromaticity and stability .Scientific Research Applications
Chemical Synthesis and Characterization
One study focused on the synthesis, structural, thermochemical, and spectroscopic analysis of a novel compound within a similar chemical family. The research highlighted the compound's structural stability, vibrational spectral analysis using FT-IR, and theoretical calculations consistent with experimental findings. This depth of characterization supports understanding the physical and chemical properties critical for potential applications in materials science or as intermediates in the synthesis of more complex molecules (Halim & Ibrahim, 2021).
Biological Activity
Another area of research explored the synthesis of derivatives incorporating elements structurally similar to the compound of interest. These studies primarily focus on evaluating antimicrobial and anticancer activities, suggesting potential for these compounds in developing new therapeutic agents. For instance, derivatives have shown promise in antimicrobial activity against various bacterial and fungal strains, indicating their potential as leads for novel antimicrobial agents (Patel et al., 2012). Similarly, compounds within this family have been investigated for their anti-proliferative activities against human breast cancer cell lines, suggesting a possible application in cancer research (Parveen et al., 2017).
Molecular Docking and SAR Studies
The structure-activity relationship (SAR) and molecular docking studies are integral to understanding how these compounds interact with biological targets. Research in this domain has provided insights into the binding affinities and mechanistic actions of compounds on molecular targets, offering valuable information for the design of more effective therapeutic agents. For example, a study involving estrogen receptor binding affinity and molecular docking highlighted the potential of certain derivatives in modulating receptor activity, which could be beneficial in developing treatments for hormone-responsive cancers (Parveen et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(8-methoxy-2-oxochromene-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-29-16-4-2-3-12-11-14(21(28)30-17(12)16)19(26)24-8-5-13(6-9-24)25-20(27)18-15(22-23-25)7-10-31-18/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKLCJCAHGDIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)
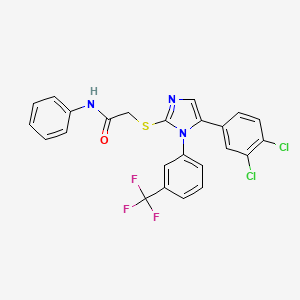
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid](/img/structure/B2507543.png)

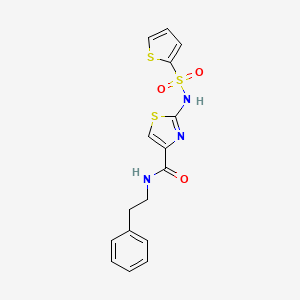
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
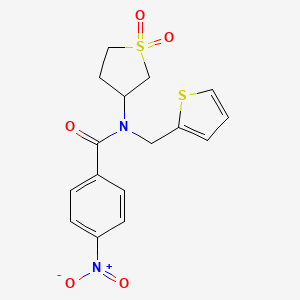

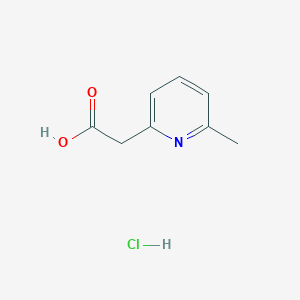
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
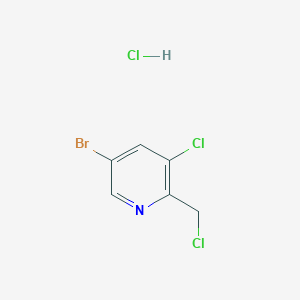
![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)
